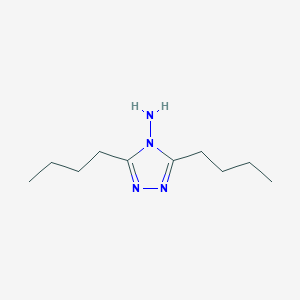

3,5-二丁基-4h-1,2,4-三唑-4-胺

描述

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer, and anti-corrosion properties .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from various precursors, including carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, and ureas . The specific synthesis pathway would depend on the desired substituents on the triazole ring.Molecular Structure Analysis

The 1,2,4-triazole ring is planar and aromatic. It exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole . The specific structure of “3,5-Dibutyl-4h-1,2,4-triazol-4-amine” would depend on the location and orientation of the butyl and amine groups.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring . They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions with electrophiles .Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. They have a high melting point and are usually soluble in common organic solvents .科学研究应用

手性伯胺的合成

3,5-二丁基-4h-1,2,4-三唑-4-胺已被用于手性伯胺的合成。该过程包括由醛形成亚胺、格氏试剂的加成、三唑辅助基的季铵化以及 N4–Nexocyclic 键的裂解。该机理得到了氘代金属氢化物的支持,并且通过 X 射线分析建立了新的立体异构中心的绝对构型 (Serradeil-Albalat 等人,2008)。

二元银配合物的合成和结构

对 3,5-二丁基-1,2,4-三唑的研究导致了二元银配合物的合成和结构表征。这些配合物表现出不同的结构,如 3D cds 和 dia 拓扑、2D sql 网络和 0D 四核配合物。这项工作展示了配体异构化如何影响相应金属配合物的结构 (Yang 等人,2012)。

4-取代-3,5-双(三氟甲基)-4H-1,2,4-三唑的合成

3,5-双(三氟甲基)-1,3,4-恶二唑与伯胺反应生成 4-取代-3,5-双(三氟甲基)-4H-1.2,4-三唑。该合成涉及烷基胺和位阻大或强吸电子的苯胺的不同条件 (Reitz & Finkes,1989)。

1,2,4-三唑衍生物的抗菌活性

已经合成并筛选了新型 1,2,4-三唑衍生物的抗菌活性。这些衍生物是由各种酯乙氧羰基腙与伯胺反应得到的,证明了 3,5-二丁基-4h-1,2,4-三唑-4-胺衍生物在药物化学中的潜力 (Bektaş 等人,2007)。

与 HgCl2 的一维聚合物配合物

对 3,5-双{4-[(苯并咪唑-1-基)甲基]苯基}-4H-1,2,4-三唑-4-胺(一种相关化合物)的研究表明,当它与 HgCl2 结合时,它可以通过分子间氢键形成二维网络和一维锯齿链,从而扩展了它的维数 (Li 等人,2012)。

工业应用

3,5-二丁基-4h-1,2,4-三唑-4-胺及其衍生物已用于农业、医药和高能物质中。它最早的广泛应用是在植物保护产品中,包括杀虫剂和杀菌剂。在医药中,它用于生产呋喃唑、硫代三唑啉和卡地欧等药物。此外,它在炸药和推进剂中的工业加工突出了它的多功能性 (Nazarov 等人,2022)。

腐蚀防护

一些 4H-三唑衍生物,包括 3,5-二苯基-4H-1,2,4-三唑,已经过研究,以了解它们在盐酸溶液中保护低碳钢免受腐蚀的有效性。这些衍生物充当混合型抑制剂,并根据分子中的取代基表现出不同的抑制效率 (Bentiss 等人,2007)。

作用机制

The mechanism of action of 1,2,4-triazoles in biological systems is often related to their ability to interact with biological macromolecules. For example, some triazoles are known to inhibit the cytochrome P450-dependent demethylation of lanosterol, a key step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .

安全和危害

未来方向

属性

IUPAC Name |

3,5-dibutyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4/c1-3-5-7-9-12-13-10(14(9)11)8-6-4-2/h3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASFOKKHWVKTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(N1N)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559072 | |

| Record name | 3,5-Dibutyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibutyl-4h-1,2,4-triazol-4-amine | |

CAS RN |

62695-58-3 | |

| Record name | 3,5-Dibutyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

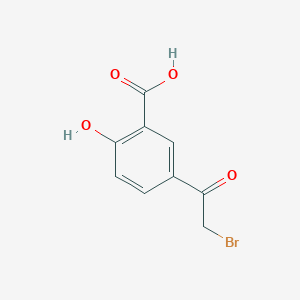

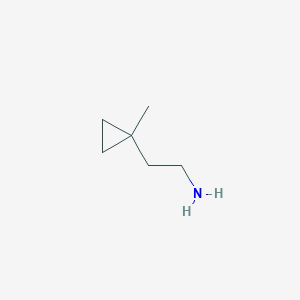

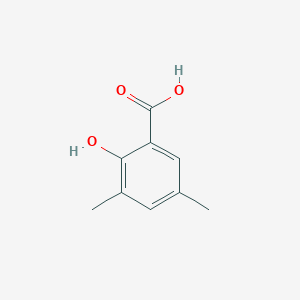

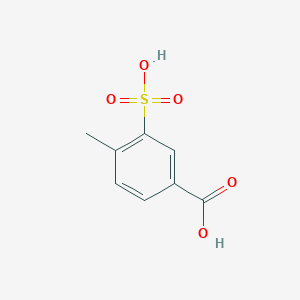

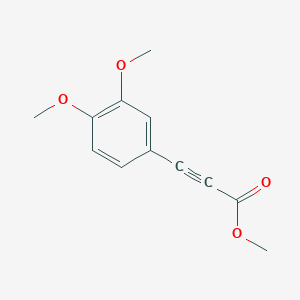

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

triazole-1,5-dione](/img/structure/B3054914.png)

![Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-](/img/structure/B3054929.png)